(S)-3-Isopropyl-2,5-piperazinedione
Overview
Description
(S)-3-Isopropyl-2,5-piperazinedione is a chiral compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of an isopropyl group attached to the third carbon of the piperazine ring and two carbonyl groups at the second and fifth positions. The (S)-configuration indicates the specific spatial arrangement of the isopropyl group, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropyl-2,5-piperazinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired piperazinedione. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are essential to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Isopropyl-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: (S)-3-Isopropyl-2,5-piperazine-2,5-diol.
Substitution: Various substituted piperazinediones depending on the substituent used.
Scientific Research Applications
(S)-3-Isopropyl-2,5-piperazinedione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-Isopropyl-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
®-3-Isopropyl-2,5-piperazinedione: The enantiomer of (S)-3-Isopropyl-2,5-piperazinedione with a different spatial arrangement of the isopropyl group.
3-Methyl-2,5-piperazinedione: A similar compound with a methyl group instead of an isopropyl group.
2,5-Piperazinedione: The parent compound without any substituents.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and synthesis.
Properties
IUPAC Name |
(3S)-3-propan-2-ylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353139 | |
Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16944-60-8 | |
Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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